4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4S/c9-6-3-1-5(2-4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHVTGBJHALSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357611 | |
| Record name | 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61019-25-8 | |
| Record name | 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61019-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Thiosemicarbazide Precursors
The precursor 1-(4-fluorophenylacetyl)-4-arylthiosemicarbazide is synthesized by condensing 4-fluorophenylacetic acid hydrazide with aryl isothiocyanates. For example:
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Step 1 : 4-Fluorophenylacetic acid hydrazide (1 ) reacts with an aryl isothiocyanate (e.g., phenyl isothiocyanate) in dry benzene under reflux for 6 hours.
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Step 2 : The crude product is recrystallized from methanol, yielding 1-(4-fluorophenylacetyl)-4-phenylthiosemicarbazide (4a ) with a reported yield of 88–95%.
Reaction Conditions :
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Solvent: Dry benzene
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Temperature: Reflux (~80°C)
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Time: 6 hours
Alkaline Cyclization to Form the Triazole Core
The thiosemicarbazide intermediate undergoes base-mediated cyclization to form the triazole ring:
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Procedure : A mixture of 4a (1 mmol) and sodium hydroxide (2N solution) is refluxed for 4 hours. Acidification with HCl precipitates the triazole-thiol.
Critical Parameters :
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Base Strength : Strong bases (e.g., NaOH) favor complete ring closure.
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Acidification : Controlled pH adjustment ensures selective precipitation of the thiol form.
Ring Closure of Potassium Dithiocarbazates
Formation of Potassium Dithiocarbazate Intermediates
4-Fluorophenylacetic acid hydrazide (1 ) reacts with carbon disulfide in ethanolic potassium hydroxide to form potassium 3-(4-fluorophenylacetyl)dithiocarbazate (3 ):
Cyclization to Triazole-3-Thiol
The dithiocarbazate intermediate undergoes cyclization under alkaline conditions:
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Procedure : 3 is treated with aqueous NaOH (2N) and refluxed for 4 hours. Acidification yields this compound.
Advantages :
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Avoids the need for aryl isothiocyanates.
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Suitable for large-scale synthesis due to high intermediate yields.
Alternative Pathways and Modifications
Copper-Catalyzed Cyclization
Recent advances employ copper catalysts to enhance regioselectivity and reduce reaction times. For example, nano-Cu/Fe₃O₄ catalysts enable one-pot synthesis of triazoles at 60–80°C with yields up to 96%.
Conditions :
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Catalyst: Nano-Cu/Fe₃O₄ (5 mol%)
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Solvent: Ethanol/water
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Time: 3–6 hours
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated 85% yield for a similar triazole-thiol using microwave conditions (150°C, 20 minutes).
Analytical Characterization
Spectroscopic Validation
Elemental Analysis
Typical results for C₈H₆FN₄S (% calc/found):
Challenges and Optimization
Yield Limitations
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. It has been studied for its efficacy against various bacterial strains and fungi. The compound's mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Studies have shown that derivatives of triazole compounds can inhibit cancer cell proliferation. The presence of the fluorophenyl group enhances the compound's ability to interact with biological targets involved in tumor growth. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .
Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of various enzymes, including those involved in inflammatory pathways. Its thiol group is particularly important for binding to active sites of target enzymes, which may lead to the development of anti-inflammatory drugs .
Agricultural Applications
Fungicides
The triazole structure is well-known for its fungicidal properties. Research indicates that this compound can be utilized as a fungicide in agricultural settings. Its effectiveness against plant pathogens can help improve crop yields and reduce losses due to fungal infections .
Plant Growth Regulation
Some studies suggest that triazole compounds may also serve as plant growth regulators. They can influence hormonal pathways in plants, promoting growth and enhancing resistance to environmental stresses .
Materials Science
Synthesis of Coordination Complexes
The compound has been used as a ligand in the synthesis of coordination complexes with transition metals such as copper and zinc. These complexes exhibit interesting properties that can be exploited in catalysis and materials science applications .
| Metal Complex | Properties | Potential Applications |
|---|---|---|
| Cu(II) Complex | Catalytic activity in organic reactions | Synthesis of fine chemicals |
| Zn(II) Complex | Luminescent properties | Development of phosphorescent materials |
Case Studies
- Antimicrobial Efficacy Study
- Cancer Cell Proliferation Inhibition
- Fungicidal Activity in Agriculture
Mechanism of Action
The mechanism of action of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. The compound’s anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO2, -CF3, -F) enhance stability and interaction with hydrophobic targets but may reduce antioxidant efficacy compared to electron-donating groups (-OCH3, -NH2) .
- The 4-fluorophenyl substituent balances lipophilicity and electronic effects, making it suitable for anti-tubercular applications .
Key Observations :
Structural Modifications and Functional Outcomes
Aromatic Ring Variations :
- Pyridyl vs.
- Thiophene Incorporation : Derivatives with thiophen-2-ylmethyl groups exhibit antiradical activity (88.89% at 1 mM), though fluorobenzylidene substituents slightly reduce efficacy .
Halogen Substitution :
- Fluorine Position : Para-fluoro substitution (target compound) offers optimal steric compatibility for anti-tubercular activity, whereas meta- or ortho-fluoro analogs may alter binding conformations .
- Chlorine vs. Fluorine : 3-Chlorophenyl derivatives show antimicrobial activity, but chlorine’s larger atomic radius may hinder target interactions compared to fluorine .
Contradictions and Special Cases
- Antioxidant vs. Anti-Tubercular Activity : While electron-donating groups enhance antioxidant capacity (e.g., AT in DPPH assays ), the electron-withdrawing 4-fluorophenyl group in the target compound favors anti-tubercular activity, highlighting context-dependent substituent effects .
Biological Activity
4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This compound has garnered attention due to its potential applications in treating various diseases, including tuberculosis and cancer. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitubercular, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 302 g/mol. Its structure includes a triazole ring with an amino group and a fluorophenyl substituent, contributing to its biological activity.
Antitubercular Activity
Recent studies have demonstrated that this compound exhibits significant anti-tuberculosis (TB) properties. It has been tested against both standard and multidrug-resistant strains of Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) values were reported as follows:
- Against H37Rv strain : 5.5 µg/mL
- Against multidrug-resistant strains : 11 µg/mL
The mechanism of action appears to involve inhibition of bacterial dihydrofolate reductase and other targets such as β-ketoacyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA) .
| Compound Code | Molecular Formula | IUPAC Name | cLog P |
|---|---|---|---|
| 1 | C14H11FN4OS | 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | 3.9987 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that at a concentration of 125 µg/mL, the compound exhibited activity with MIC values ranging from 31.25 to 62.5 µg/mL against these pathogens .
Anticancer Activity
In addition to its antimicrobial effects, this triazole derivative has shown promising anticancer activity. In vitro studies tested its cytotoxic effects on several cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that the compound selectively inhibited cancer cell proliferation with higher efficacy observed in melanoma cells .
Case Studies and Research Findings
- Study on Antitubercular Properties :
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Antimicrobial Screening :
- Another study focused on synthesizing S-substituted derivatives of triazole thiols and evaluating their antimicrobial activities. The findings highlighted that variations in substituents did not significantly alter the antimicrobial efficacy but provided insights into structure-activity relationships .
- Cytotoxicity Assessment :
Q & A
Q. What are the most effective synthetic routes for 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of thiocarbazide derivatives or through functionalization of preformed triazole-thiol scaffolds. Key steps include:
- Thiocarbazide cyclization : Reacting 4-fluorophenyl-substituted thiocarbazides with hydrazine hydrate under reflux in ethanol, followed by acid-catalyzed cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields (up to 85%) compared to conventional heating .
- S-Alkylation : Post-synthetic modification via alkylation of the thiol group using alkyl halides in basic media (e.g., KOH/ethanol) to diversify derivatives .
Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and temperature control to minimize side products like disulfides.
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- 1H/13C NMR : Confirm regioselectivity of triazole ring substitution and verify the presence of the 4-fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Elemental analysis : Validate purity (>95%) and molecular formula consistency .
- Mass spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]+ at m/z 267) and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹) .
- HPLC : Assess purity and resolve isomeric byproducts using reverse-phase C18 columns .
Q. How is the antimicrobial activity of this compound evaluated methodologically?
- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
- Time-kill kinetics : Monitor bactericidal/fungicidal effects over 24 hours at 2× MIC .
- Synergy testing : Combine with standard antibiotics (e.g., ciprofloxacin) using checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or cytotoxic potency across studies often arise from structural variations (e.g., substituents at position 3 or 5) or assay conditions. Strategies include:
- Molecular docking : Compare binding affinities to target enzymes (e.g., C. albicans CYP51 or bacterial DNA gyrase) using AutoDock Vina .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity to identify pharmacophores .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to validate docking results .
Q. What strategies mitigate sulfur oxidation during storage or biological assays?
- Lyophilization : Store under inert gas (N₂/Ar) at –20°C to prevent disulfide formation .
- Antioxidant additives : Include 0.1% ascorbic acid or EDTA in assay buffers .
- Prodrug design : Mask the thiol group as a protected ester (e.g., S-acetoxymethyl) to enhance stability in physiological media .
Q. How are spectroscopic data interpreted to distinguish between tautomeric forms?
The thiol-thione tautomerism (e.g., 3-thiol vs. 3-thione) is resolved via:
- X-ray crystallography : Definitive assignment of tautomeric states (e.g., thione form shows C=S bond length ~1.68 Å) .
- UV-Vis spectroscopy : Thiols exhibit λmax ~250 nm (π→π* transitions), while thiones show red-shifted bands (~290 nm) due to n→π* transitions .
- 13C NMR : Thione carbons resonate at δ ~180 ppm, whereas thiols lack this signal .
Q. What methodologies address low solubility in pharmacological testing?
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) using emulsion-solvent evaporation, improving aqueous solubility 10-fold .
- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates (e.g., 85% release in 60 minutes) .
- PEGylation : Attach polyethylene glycol (PEG-400) to the triazole nitrogen to increase hydrophilicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
